molecular formula C16H11Cl3N2O2S B2423382 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide CAS No. 393837-40-6

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2423382
CAS No.: 393837-40-6
M. Wt: 401.69
InChI Key: GEDMPZUHHPGYHP-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a synthetic benzo[d]thiazole derivative offered as a high-purity chemical for research applications. The benzo[d]thiazole core structure is a privileged scaffold in medicinal chemistry and drug discovery . Molecules containing this moiety have demonstrated a wide spectrum of biological activities, leading to the development of several approved drugs for conditions such as Parkinson's disease, microbial infections, chronic myeloid leukemia, and gout-associated hyperuricemia . This particular compound features a chloro-substituted benzothiazole ring and a 2,4-dichlorophenoxyacetamide side chain, a structural motif often associated with herbicidal activity and explored in the development of agrochemicals . Its exact mechanism of action is area-specific, but thiazole-containing compounds are known to interact with biological systems in various ways, including enzyme inhibition and receptor antagonism . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2S/c1-21-12-4-2-10(18)7-14(12)24-16(21)20-15(22)8-23-13-5-3-9(17)6-11(13)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDMPZUHHPGYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The unique structure of this compound, which includes a benzo[d]thiazole moiety and a dichlorophenoxyacetyl group, suggests diverse mechanisms of action that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Cl2N3O2S, with a molecular weight of approximately 396.26 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Key Structural Features:

  • Thiazole Moiety : Contributes to the compound's biological activity.
  • Chloro and Dichlorophenoxy Substituents : Enhance lipophilicity and may influence interactions with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.

StudyCell LineIC50 Value (µM)Mechanism
A-4311.98Bcl-2 inhibition
Jurkat< 1.61Apoptosis induction

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of electron-withdrawing groups such as chlorine enhances the efficacy against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes or disrupt cell membrane integrity.

PathogenActivityReference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Targeting kinases or other proteins involved in signaling pathways.
  • Receptor Modulation : Interacting with specific receptors that regulate cell growth and apoptosis.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, highlighting that modifications in the phenyl ring significantly influenced activity levels.
    • Findings : Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups.
    • : Structure-activity relationship (SAR) studies underscore the importance of substituent positions on biological efficacy.
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated significant antibacterial activity against resistant strains, suggesting potential for development as an antibiotic agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Studies have highlighted the potential anticancer activities of thiazole-based compounds. For example, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific molecular targets .

Anti-inflammatory Effects

Molecular docking studies suggest that thiazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase. This positions them as potential candidates for developing anti-inflammatory drugs .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that certain compounds exhibited low Minimum Inhibitory Concentration (MIC) values, suggesting strong antimicrobial activity .

CompoundMIC (µg/mL)Bacterial Strain
Compound A6.25Mycobacterium smegmatis
Compound B12.5Pseudomonas aeruginosa

Anticancer Screening

In another investigation focusing on anticancer properties, specific thiazole derivatives were tested against MCF7 cell lines using the Sulforhodamine B assay. The results showed that certain compounds led to a significant reduction in cell viability, indicating their potential as anticancer agents .

CompoundIC50 (µM)Cell Line
Compound C15MCF7
Compound D20MCF7

Q & A

Q. How can flow chemistry improve scalability of the synthesis?

  • Design : Use continuous-flow reactors for:

Imine Formation : Achieve rapid mixing and temperature control in microchannels.

Coupling Reaction : Integrate in-line purification (e.g., scavenger resins) to minimize manual steps .

  • Benefits : Enhanced reproducibility and reduced reaction times (3–5 hours vs. traditional 12-hour batch processes) .

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